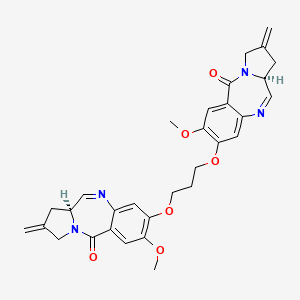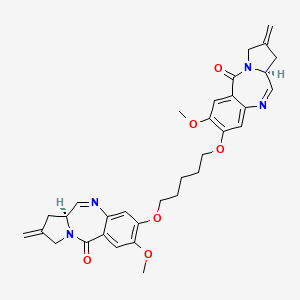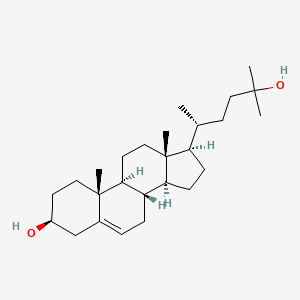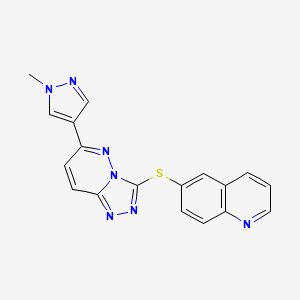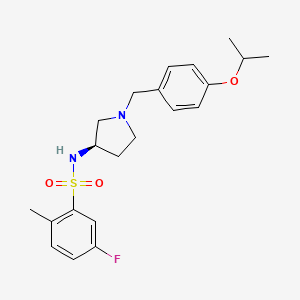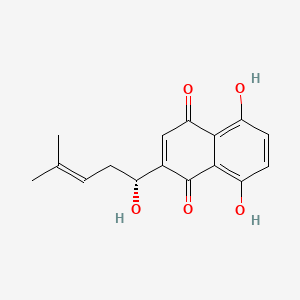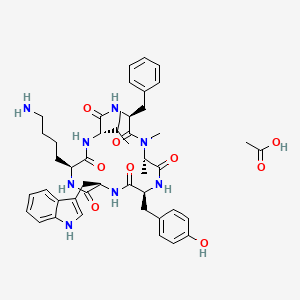
Seglitide acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seglitide acetate is a cyclic peptide compound with the molecular formula C46H60N8O9. It is known for its role as a selective agonist of the somatostatin receptor 2 (SSTR2). This compound has been studied for its potential therapeutic applications, particularly in the regulation of hormone secretion and blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Seglitide acetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).
Cyclization: The linear peptide is cyclized to form the cyclic structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Reaktionstypen: Seglitidacetat unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an folgenden Reaktionen teilnehmen:
Oxidation: Der Tryptophanrest in Seglitidacetat kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) reduziert werden.
Häufige Reagenzien und Bedingungen:
Kupplungsreagenzien: DCC, HOBt und N,N'-Diisopropylcarbodiimid (DIC).
Entschützungsreagenzien: TFA zum Entfernen von Schutzgruppen.
Oxidationsmittel: Wasserstoffperoxid (H2O2) für Oxidationsreaktionen.
Reduktionsmittel: DTT für Reduktionsreaktionen.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das zyklische Peptid Seglitidacetat. Nebenprodukte können lineare Peptide und teilweise geschützte Zwischenprodukte sein .
Wissenschaftliche Forschungsanwendungen
Seglitidacetat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von Peptidsynthese und -cyclisierung verwendet.
Biologie: Untersucht wegen seiner Rolle bei der Modulation der Hormonausschüttung, insbesondere von Somatostatin.
Medizin: Erforscht wegen seines Potenzials bei der Behandlung von Erkrankungen wie Bluthochdruck und hormonellen Störungen.
Industrie: Wird bei der Entwicklung von Peptid-basierten Therapeutika und diagnostischen Werkzeugen eingesetzt
5. Wirkmechanismus
Seglitidacetat entfaltet seine Wirkungen durch Bindung an den Somatostatinrezeptor 2 (SSTR2). Diese Bindung aktiviert den Rezeptor, was zur Inhibition der Adenylatcyclase und einer anschließenden Abnahme des cyclischen Adenosinmonophosphats (cAMP) führt. Dies führt zur Inhibition der Hormonausschüttung, wie z. B. von Wachstumshormon und Glukagon. Die molekularen Ziele umfassen G-Protein-gekoppelte Rezeptoren (GPCR) und nachgeschaltete Signalwege .
Ähnliche Verbindungen:
Octreotid: Ein weiteres Somatostatinanalogon mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Lanreotide: Ein lang wirkendes Somatostatinanalogon, das für ähnliche therapeutische Zwecke eingesetzt wird.
Pasireotide: Ein Somatostatinanalogon mit breiterem Spektrum, das eine Affinität für mehrere Somatostatinrezeptorsubtypen besitzt.
Einzigartigkeit von Seglitidacetat: Seglitidacetat ist einzigartig in seiner hohen Selektivität für den Somatostatinrezeptor 2 (SSTR2), was es zu einem wertvollen Werkzeug für die Untersuchung rezeptorspezifischer Wirkungen macht. Seine cyclische Struktur trägt auch zu seiner Stabilität und Bioverfügbarkeit im Vergleich zu linearen Peptiden bei .
Wirkmechanismus
Seglitide acetate exerts its effects by binding to the somatostatin receptor 2 (SSTR2). This binding activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, such as growth hormone and glucagon. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Octreotide: Another somatostatin analog with similar receptor affinity but different pharmacokinetic properties.
Lanreotide: A long-acting somatostatin analog used for similar therapeutic purposes.
Pasireotide: A broader spectrum somatostatin analog with affinity for multiple somatostatin receptor subtypes.
Uniqueness of Seglitide Acetate: this compound is unique in its high selectivity for the somatostatin receptor 2 (SSTR2), making it a valuable tool for studying receptor-specific effects. Its cyclic structure also contributes to its stability and bioavailability compared to linear peptides .
Eigenschaften
CAS-Nummer |
99248-33-6 |
|---|---|
Molekularformel |
C46H60N8O9 |
Molekulargewicht |
869.0 g/mol |
IUPAC-Name |
acetic acid;(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C44H56N8O7.C2H4O2/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45;1-2(3)4/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55);1H3,(H,3,4)/t27-,34-,35-,36+,37-,38-;/m0./s1 |
InChI-Schlüssel |
FIKSSPSBVSPVFU-WIKDFEFZSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
99248-33-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
cyclo(MATTLVP) cyclo(N-Me-Ala-Tyr-Trp-Lys-Val-Phe) cyclo(N-methylalanyl-tyrosyl-tryptophyl-lysyl-valyl-phenylalanyl) L 363586 L-363586 MK 678 MK-678 seglitide seglitide acetate seglitide monoacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


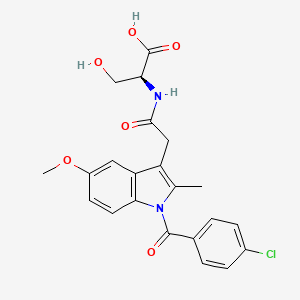


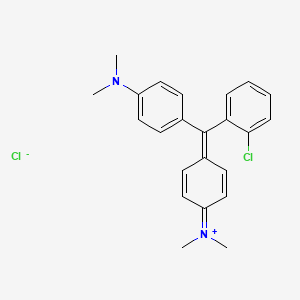
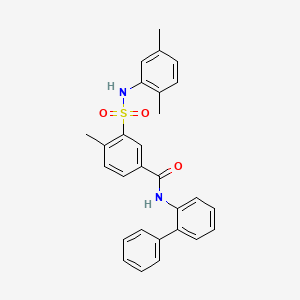
![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)
